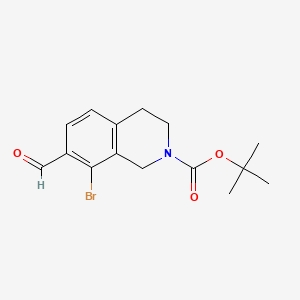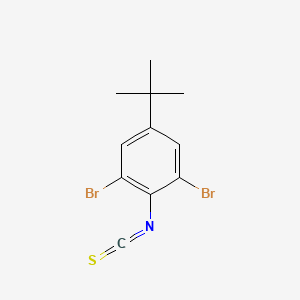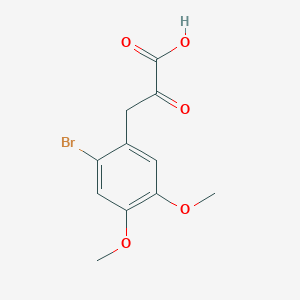
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is an organic compound that features a brominated aromatic ring with two methoxy groups and a carboxyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4,5-dimethoxybenzene followed by a series of reactions to introduce the oxopropanoic acid moiety. One common method involves the following steps:
Bromination: 4,5-Dimethoxybenzene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4,5-dimethoxybenzene.
Formylation: The brominated product is then subjected to a formylation reaction using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2-bromo-4,5-dimethoxybenzaldehyde.
Knoevenagel Condensation: The aldehyde is then reacted with malonic acid in the presence of a base like piperidine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and formylation steps to enhance efficiency and yield. Additionally, the use of automated systems for reaction monitoring and control can further improve the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy groups on the aromatic ring can participate in various interactions with enzymes and receptors, potentially inhibiting their activity. The carboxyl group can also form hydrogen bonds with amino acid residues in proteins, further modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid: Similar structure but lacks the oxo group.
3-(2-Bromo-4,5-dimethoxyphenyl)acetic acid: Similar structure but has a shorter carbon chain.
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxoacetic acid: Similar structure but has a different carbonyl position.
Uniqueness
3-(2-Bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to the presence of both the bromine atom and the oxopropanoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
Molekularformel |
C11H11BrO5 |
|---|---|
Molekulargewicht |
303.11 g/mol |
IUPAC-Name |
3-(2-bromo-4,5-dimethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H11BrO5/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5H,3H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
QLNPVUNBEBUUPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)CC(=O)C(=O)O)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate](/img/structure/B15334563.png)
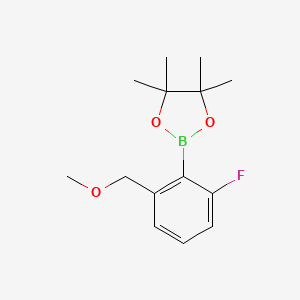
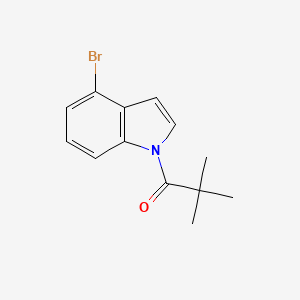
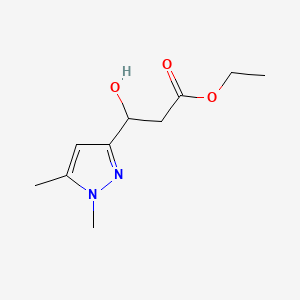

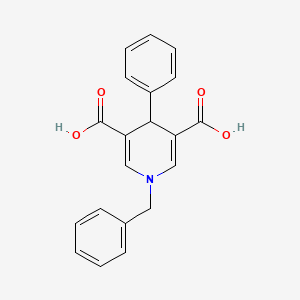
![2,2,8-Trimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15334613.png)
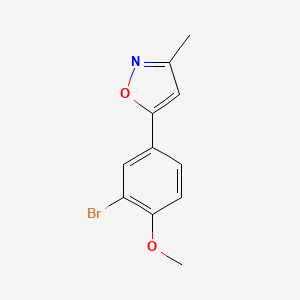
![Methyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B15334631.png)
![2-Amino-5-[4-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B15334636.png)
